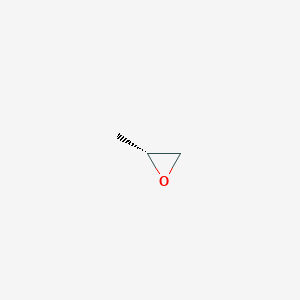

(R)-(+)-环氧丙烷

概述

描述

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants used, the conditions required, and the yield of the reaction .Molecular Structure Analysis

This would involve the use of various spectroscopic techniques to determine the structure of the compound .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the products formed, and the conditions required for these reactions .Physical And Chemical Properties Analysis

This would involve studying the physical properties such as melting point, boiling point, solubility, and chemical properties such as reactivity, stability .科学研究应用

填充床催化膜反应器中的丙烯环氧化:Oyama等人(2008)的一项研究表明,使用填充床催化膜反应器可以显着提高环氧丙烷的生产率,与传统反应器相比,生产率提高了100-200%。该方法允许在爆炸范围内使用高浓度的H2和O2,从而提高环氧丙烷生产的效率 (Oyama et al., 2008).

环氧化过程中共进氯化烃:Seubsai和Senkan(2011)的研究探讨了在丙烯环氧化过程中引入氯化烃的影响,发现它可以改善性能下降并实现环氧丙烷的稳定生产 (Seubsai & Senkan, 2011).

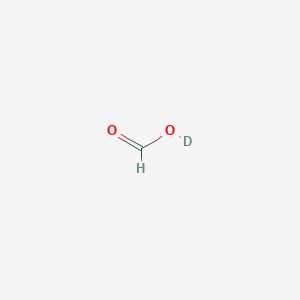

微波光谱和结构分析:Imachi和Kuczkowski(1982)使用同位素种类确定了环氧丙烷的结构参数,有助于更深入地了解其分子结构 (Imachi & Kuczkowski, 1982).

丙烷脱氢和催化剂开发:Chen等人(2021)讨论了丙烯在石化中的作用,并强调了丙烷脱氢技术的意义,该技术与丙烯生产以及随后的环氧丙烷直接相关 (Chen et al., 2021).

环氧丙烷的交替共聚:Allmendinger等人(2003)的工作表明,钴催化的环氧丙烷共聚可以产生具有不同立构规整性的聚(羟基丁酸酯),为定制聚合物性质提供了一种方法 (Allmendinger et al., 2003).

立体选择性聚合:Coulon、Spassky和Sigwalt(1976)研究了环氧丙烷的立体选择性聚合,重点介绍了其在生产光学活性聚合物中的应用 (Coulon, Spassky, & Sigwalt, 1976).

丙烯选择性氧化为环氧丙烷:Miyazaki等人(2003)研究了使用组合催化将丙烯直接氧化为环氧丙烷,确定了有效的催化材料 (Miyazaki et al., 2003).

石墨烯氧化物催化合成碳酸丙烯酯:Lan等人(2014)发现石墨烯氧化物是将环氧丙烷转化为碳酸丙烯酯(可持续催化的重要发现)的有效催化剂 (Lan et al., 2014).

作用机制

Target of Action

®-(+)-Propylene oxide is a chiral epoxide, which primarily targets nucleophilic sites in biological molecules . These targets include proteins and DNA, where the epoxide group can undergo a reaction with amine and thiol groups in proteins and nucleophilic sites in DNA .

Mode of Action

The mode of action of ®-(+)-propylene oxide involves a nucleophilic substitution reaction, specifically an S_N2 reaction . The epoxide ring of propylene oxide is highly strained, making it susceptible to attack by nucleophiles. When the epoxide ring is opened by a nucleophile, such as an amine or thiol group in a protein or a site in DNA, the result is a covalent bond .

Biochemical Pathways

It is known that the compound can cause oxidative stress . Oxidative stress can lead to a variety of downstream effects, including damage to cellular structures, modulation of signaling pathways, and potentially cell death .

Pharmacokinetics

Its metabolism would likely involve enzymatic epoxide ring opening, potentially by epoxide hydrolases, leading to less reactive metabolites that can be excreted .

Result of Action

The molecular and cellular effects of ®-(+)-propylene oxide’s action are primarily due to its reactivity with biological molecules. This can lead to modifications of proteins and DNA, potentially disrupting their normal function . At the cellular level, this can cause a variety of effects, including changes in cell signaling, induction of stress responses, and potentially cytotoxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-(+)-propylene oxide. For example, the presence of other nucleophilic substances in the environment could compete with biological targets for reaction with propylene oxide. Additionally, factors such as pH and temperature could influence the rate of reaction of propylene oxide with its targets .

安全和危害

属性

IUPAC Name |

(2R)-2-methyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOHAUXETOMSMM-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320388 | |

| Record name | (2R)-2-Methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-propylene oxide | |

CAS RN |

15448-47-2 | |

| Record name | (+)-Propylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15448-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene oxide, (R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-methyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

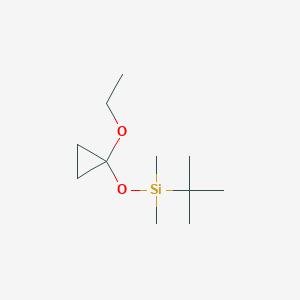

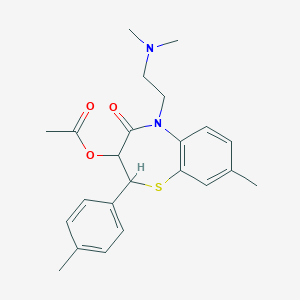

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

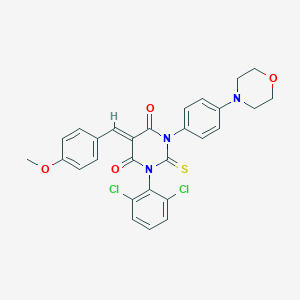

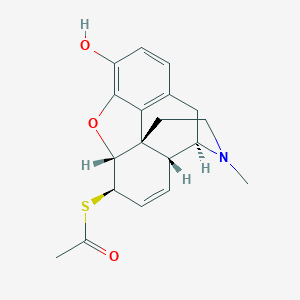

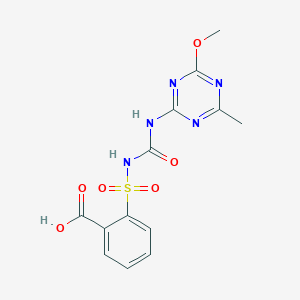

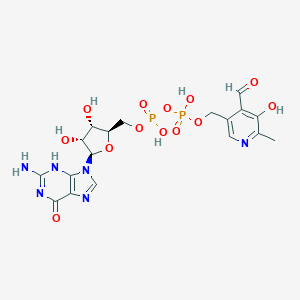

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (R)-(+)-propylene oxide?

A1: (R)-(+)-Propylene oxide has a molecular formula of C3H6O and a molecular weight of 58.08 g/mol.

Q2: What are some key spectroscopic features of (R)-(+)-propylene oxide?

A2: Researchers utilize techniques like reflection-absorption infrared spectroscopy (RAIRS) [, ] and nuclear velocity perturbation theory (NVPT) [] to study its vibrational properties and interactions with surfaces and solvents. Notably, (R)-(+)-propylene oxide exhibits distinct vibrational circular dichroism (VCD) spectra, allowing for its differentiation from its enantiomer [].

Q3: Is (R)-(+)-propylene oxide compatible with platinum surfaces?

A3: Yes, research has shown that (R)-(+)-propylene oxide can adsorb onto Pt(111) surfaces without undergoing decomposition, making it a valuable probe for studying surface chirality [, ].

Q4: Can (R)-(+)-propylene oxide be used in the synthesis of beta-lactones?

A4: Yes, (R)-(+)-propylene oxide can be converted to (R)-beta-butyrolactone with high selectivity and retention of stereochemistry using specific catalysts like [(N,N'-bis(3,5-di-tert-butylsalicylidene) phenylenediamino)Al(THF)2][Co(CO)4] [].

Q5: How does lithium tert-butoxide catalyze the reaction of (R)-(+)-propylene oxide with carbon disulfide?

A5: Lithium tert-butoxide acts as an efficient catalyst for the addition of carbon disulfide to epoxides like (R)-(+)-propylene oxide. This reaction proceeds under mild conditions without additional solvents, yielding di- and trithiocarbonates with high regio- and stereoselectivity [].

Q6: How are computational methods used to study (R)-(+)-propylene oxide?

A6: Researchers employ Monte Carlo simulations [] and density functional theory (DFT) calculations [] to understand the enantioselective adsorption behavior of (R)-(+)-propylene oxide on chirally modified surfaces. These methods provide insights into the molecular-level interactions responsible for enantioselectivity. Additionally, ab initio molecular dynamics (AIMD) simulations have been successfully employed to compute the Raman optical activity (ROA) spectra of liquid (R)-(+)-propylene oxide, demonstrating excellent agreement with experimental data [].

Q7: How does the structure of (R)-(+)-propylene oxide influence its enantioselective adsorption on chiral surfaces?

A7: The chiral center in (R)-(+)-propylene oxide plays a crucial role in its enantioselective adsorption on surfaces modified with chiral molecules like 2-butanol [, ]. The spatial arrangement of atoms around this chiral center dictates the preferential interaction with specific enantiomers of surface-bound molecules.

Q8: What are some examples of natural products synthesized using (R)-(+)-propylene oxide as a starting material?

A8: (R)-(+)-Propylene oxide serves as a vital chiral building block in the synthesis of various natural products, including:

- (-)-A26771B: A 16-membered antibiotic macrolide synthesized using an alkyne-assisted convergent approach starting from (R)-(+)-propylene oxide [].

- Elecanacin: A cyclobuta-fused naphthalene-1,4-dione derivative synthesized through an intramolecular naphthoquinone-vinyl ether photochemical cycloaddition starting from (R)-(+)-propylene oxide [].

- Tarchonanthuslactone and (-)-Colletol: Synthesized using Jacobsen's kinetic resolution and Sharpless asymmetric epoxidation, with (R)-(+)-propylene oxide as the starting point [, ].

- (R)-Ochratoxin α: The monochiral carboxylic acid component of the biologically active dipeptide ochratoxin A, synthesized in nine steps from (R)-(+)-propylene oxide [].

- Hygrolines and Pseudohygrolines: All four diastereoisomers were synthesized using enantioselective lithiation of N-Boc pyrrolidine mediated by (-)-sparteine or its surrogate, followed by reaction with (R)-(+)-propylene oxide [].

- 6,10,13-Trimethyltetradecan-2-one: All four stereoisomers of this sex pheromone component produced by males of the stink bug Pallantia macunaima were synthesized using (S)- and (R)-propylene oxides as starting materials [].

- (-)-(R)- and (+)-(S)-mexiletine: Synthesized in a three-step sequence starting from (-)-(S) and (+)-(R)-propylene oxide, respectively [].

- Polyketide section of Seragamide A: Synthesized using a Negishi cross-coupling reaction with (R)-(+)-propylene oxide as a key starting material [].

- (+)-Paecilomycin F: Synthesized through a convergent approach using commercially available 2,4,6-trihydroxybenzoic acid and (R)-(+)-propylene oxide as starting materials [].

- Ophiocerin C: Synthesized through two different approaches, both employing (R)-(+)-propylene oxide as a key chiral building block [].

- Berkeleylactone A: Synthesized in 13 steps using (R)-(+)-propylene oxide and an asymmetric Noyori hydrogenation [].

- Tenofovir disoproxil fumarate: Synthesized from adenine via a multi-step process involving ring-opening condensation with (R)-(+)-propylene oxide [].

- Neocosmosin A: Synthesized from (R)-(+)-propylene oxide and 4-Methoxysalicylic acid, utilizing alkylation of 1,3-dithiane and Yamaguchi macrolactonization as key steps [].

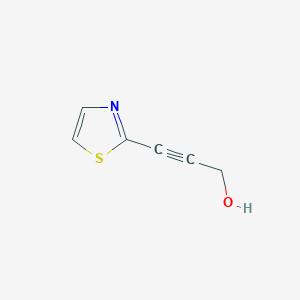

- Brivanib Alaninate: A novel pyrrolotriazine VEGFR/FGFR inhibitor synthesized using a process involving alkylation with (R)-(+)-propylene oxide. Controlling the regioisomer formation during this step was crucial for the synthesis [].

Q9: How is (R)-(+)-propylene oxide used in the synthesis of (S)-metolachlor?

A9: (R)-(+)-Propylene oxide serves as a crucial starting material in an optimized enantioselective synthesis of the herbicide (S)-metolachlor. This route involves five steps and achieves high enantioselectivity (99% ee) without requiring column chromatography for intermediate purification [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。